4-Butylbiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

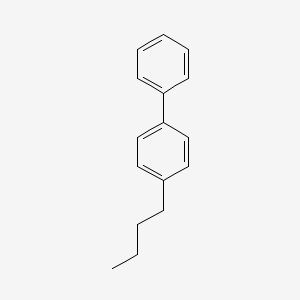

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDZRFNMDCBTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891221 | |

| Record name | 4-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37909-95-8 | |

| Record name | 4-Butylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037909958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BUTYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TY72T98FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Butylbiphenyl physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Butylbiphenyl (B1272922) Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of two isomers of this compound: 4-tert-butylbiphenyl (B155571) and 4-n-butylbiphenyl. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where the specific properties of these compounds are of interest.

Physical and Chemical Properties

The physical and chemical properties of 4-tert-butylbiphenyl and 4-n-butylbiphenyl are summarized in the tables below for easy comparison. These properties are critical for understanding the behavior of these compounds in various experimental and industrial settings.

4-tert-Butylbiphenyl

| Property | Value | Reference |

| IUPAC Name | 1-tert-butyl-4-phenylbenzene | [1] |

| CAS Number | 1625-92-9 | [1][2] |

| Molecular Formula | C₁₆H₁₈ | [1] |

| Molecular Weight | 210.31 g/mol | [1] |

| Melting Point | 326 ± 3 K | [2] |

| Boiling Point | 583 K | [2] |

| Enthalpy of Sublimation (ΔsubH°) | 98.1 ± 2.1 kJ/mol | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 80.0 ± 1.9 kJ/mol | [2] |

4-n-Butylbiphenyl

| Property | Value | Reference |

| IUPAC Name | 1-butyl-4-phenylbenzene | [3] |

| CAS Number | 37909-95-8 | [3] |

| Molecular Formula | C₁₆H₁₈ | [3] |

| Molecular Weight | 210.31 g/mol | [3] |

| XLogP3 | 6 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 0 | [3] |

| Rotatable Bond Count | 4 | [3] |

Experimental Protocols

This section details the general methodologies for determining key physical properties of organic compounds like this compound isomers.

Melting Point Determination

The melting point of a solid organic compound is a crucial physical property that indicates its purity. A pure crystalline solid will have a sharp melting point, typically within a 1-2°C range.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer with the sample level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil like paraffin (B1166041) or silicone oil, or a calibrated melting point apparatus).[4][5]

-

Heating: The heating bath is heated slowly and steadily, with the temperature rise not exceeding 1-2°C per minute as the melting point is approached.[5]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the substance.[4]

-

Purity Check: A wide melting range (greater than 2°C) or a melting point lower than the literature value suggests the presence of impurities.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property for a pure liquid.

Methodology: Small-Scale Capillary Method

-

Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the liquid level is aligned with the thermometer bulb. The assembly is then heated in a suitable heating bath (e.g., Thiele tube or an aluminum block).[6]

-

Heating and Observation: The apparatus is heated slowly. As the liquid's boiling point is approached and exceeded, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[6]

-

Temperature Reading: The heating is then stopped, and the bath is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point of the liquid.[7]

Synthesis Pathways

The following diagrams illustrate the logical workflows for the synthesis of 4-tert-butylbiphenyl and a general method for synthesizing 4-n-butylbiphenyl.

Synthesis of 4-tert-Butylbiphenyl via Friedel-Crafts Alkylation

The synthesis of 4-tert-butylbiphenyl can be achieved through the Friedel-Crafts alkylation of biphenyl (B1667301) with tert-butyl chloride, using a Lewis acid catalyst such as aluminum chloride.

Caption: Friedel-Crafts alkylation for the synthesis of 4-tert-butylbiphenyl.

Synthesis of 4-n-Butylbiphenyl via Suzuki Coupling

A common method for the synthesis of substituted biphenyls like 4-n-butylbiphenyl is the Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[8]

Caption: General workflow for the synthesis of 4-n-butylbiphenyl via Suzuki coupling.

References

- 1. 4-tert-Butylbiphenyl | C16H18 | CID 137120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Tert-butylbiphenyl [webbook.nist.gov]

- 3. This compound | C16H18 | CID 2775237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Butylbiphenyl: CAS Number and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-butylbiphenyl (B1272922), a biphenyl (B1667301) derivative with a butyl substituent. This document details its chemical identity, molecular structure, physicochemical properties, and provides detailed experimental protocols for its synthesis, purification, and analysis. The information is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development.

Chemical Identity and Molecular Structure

This compound, also known as 4-n-butylbiphenyl, is an aromatic hydrocarbon. It consists of a biphenyl core substituted with a straight-chain butyl group at the 4-position of one of the phenyl rings.

CAS Number: 37909-95-8[1]

Molecular Formula: C₁₆H₁₈[1]

IUPAC Name: 1-butyl-4-phenylbenzene[1]

The molecular structure of this compound is depicted in the following diagram.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. The data is compiled from computed values and experimental records where available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 210.31 g/mol | [1] |

| CAS Number | 37909-95-8 | [1] |

| XLogP3 | 6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 210.140850574 Da | [1] |

| Monoisotopic Mass | 210.140850574 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 16 | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features | Reference |

| ¹³C NMR | Spectra available | [1] |

| GC-MS | Spectra available | [1] |

| FTIR | Spectra available | [1] |

| Raman | Spectra available | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided in this section. These protocols are based on established chemical literature for similar compounds and can be adapted for the specific synthesis of this compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and boronic acids, catalyzed by a palladium complex. This approach offers high yields and functional group tolerance.

Reaction Scheme:

Materials:

-

n-Butylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a round-bottom flask, add 4-bromobiphenyl (1.0 mmol), n-butylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add toluene (10 mL) and deionized water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis of this compound via Kumada Coupling

The Kumada coupling provides an alternative route for C-C bond formation by reacting a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.

Reaction Scheme:

Materials:

-

4-Bromobiphenyl

-

n-Butylmagnesium bromide (as a solution in THF or diethyl ether)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) or a similar catalyst

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a dry, inert gas-flushed round-bottom flask, add 4-bromobiphenyl (1.0 mmol) and the nickel or palladium catalyst (e.g., NiCl₂(dppp), 0.05 mmol).

-

Add anhydrous diethyl ether or THF (10 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add n-butylmagnesium bromide (1.2 mmol, as a solution) to the reaction mixture via a syringe or dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Purification by Column Chromatography

The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Materials:

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a suitable solvent system, starting with pure hexane and gradually increasing the polarity with ethyl acetate if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized this compound can be confirmed by GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for aromatic hydrocarbon analysis (e.g., a non-polar column like one with a methyl silicone gum stationary phase).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

MS Detector:

-

Ionization mode: Electron Impact (EI) at 70 eV

-

Mass range: m/z 40-400

-

The resulting mass spectrum can be compared with reference spectra for this compound.

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Spectroscopic Profile of 4-Butylbiphenyl: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-butylbiphenyl (B1272922), a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

This compound is an aromatic hydrocarbon with the chemical formula C₁₆H₁₈. It consists of a biphenyl (B1667301) scaffold substituted with a butyl group at the 4-position.

| Property | Value |

| IUPAC Name | 1-butyl-4-phenylbenzene |

| Molecular Formula | C₁₆H₁₈ |

| Molecular Weight | 210.31 g/mol |

| CAS Number | 37909-95-8 |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.58 | d | 2H | Ar-H |

| 7.51 | d | 2H | Ar-H |

| 7.42 | t | 2H | Ar-H |

| 7.32 | t | 1H | Ar-H |

| 2.65 | t | 2H | -CH₂-Ar |

| 1.64 | quint | 2H | -CH₂-CH₂-Ar |

| 1.40 | sext | 2H | -CH₂-CH₃ |

| 0.94 | t | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 142.6 | Ar-C |

| 141.2 | Ar-C |

| 139.7 | Ar-C |

| 128.9 | Ar-CH |

| 128.8 | Ar-CH |

| 127.2 | Ar-CH |

| 127.0 | Ar-CH |

| 35.4 | -CH₂-Ar |

| 33.8 | -CH₂-CH₂-Ar |

| 22.4 | -CH₂-CH₃ |

| 14.0 | -CH₃ |

Infrared (IR) Spectroscopy[1]

IR spectroscopy is used to identify the functional groups present in a molecule. The data below indicates the characteristic vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030-3100 | m | Aromatic C-H Stretch |

| 2850-2960 | s | Aliphatic C-H Stretch |

| 1600, 1485, 1450 | m-s | Aromatic C=C Stretch |

| 835 | s | p-Substituted Benzene C-H Bend |

| 760, 695 | s | Monosubstituted Benzene C-H Bend |

s = strong, m = medium

Mass Spectrometry (MS)[1]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Relative Intensity (%) | Assignment |

| 210 | 45 | [M]⁺ (Molecular Ion) |

| 167 | 100 | [M - C₃H₇]⁺ |

| 152 | 20 | [M - C₄H₈]⁺ |

| 154 | 10 | Biphenyl Cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak.

IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet/salt plate) is recorded. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for volatile compounds like this compound. This allows for separation from any impurities before mass analysis.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

A Comprehensive Technical Guide to the Solubility of 4-Butylbiphenyl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-butylbiphenyl (B1272922) in common organic solvents. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes a robust experimental framework for determining solubility, alongside a discussion of the physicochemical principles governing the dissolution of this compound. This guide is intended to empower researchers to generate reliable and consistent solubility data tailored to their specific applications, from organic synthesis and materials science to drug development.

Introduction to this compound

This compound is an aromatic hydrocarbon characterized by a biphenyl (B1667301) backbone with a butyl group substituent. Its nonpolar nature is a primary determinant of its solubility characteristics. A thorough understanding of its solubility in various organic solvents is paramount for its effective use as a raw material, synthetic intermediate, or functional molecule in diverse scientific and industrial settings.

Quantitative Solubility Data

Currently, there is a notable scarcity of publicly available quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides a structured template for the systematic reporting of experimentally determined solubility values. Researchers are encouraged to utilize the experimental protocols outlined in this document to populate this table with their own findings, contributing to a more comprehensive understanding of this compound's behavior in solution.

Based on the principle of "like dissolves like," this compound, as a nonpolar aromatic hydrocarbon, is expected to exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents. Qualitative assessments suggest it is likely soluble in alcohols and ethers, and very soluble in other nonpolar organic solvents. For comparative purposes, the parent compound, biphenyl, is soluble in ethanol, ether, and very soluble in benzene (B151609) and carbon tetrachloride.[1]

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Experimental Method | Reference |

| e.g., Hexane | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | [Your Data] |

| e.g., Toluene | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | [Your Data] |

| e.g., Ethanol | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | [Your Data] |

| e.g., Acetone | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | [Your Data] |

| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | [Your Data] |

Experimental Protocols for Solubility Determination

The following section details a standardized methodology for the experimental determination of the solubility of this compound in organic solvents. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2]

1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

Syringe filters (chemically compatible with the solvent)

2. Experimental Procedure: Shake-Flask Method

-

Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or magnetic stirrer at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium, which can range from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the time required to achieve a stable concentration.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for an extended period (e.g., 24 hours) to permit the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure no solid particles are transferred, it is recommended to use a syringe fitted with a chemically compatible filter.

-

Dilution: Dilute the collected sample with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The results can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

3. Data Reporting

When reporting solubility data, it is crucial to include the following information to ensure reproducibility and comparability:

-

The specific solvent and its purity.

-

The temperature at which the measurement was conducted.

-

The detailed experimental method used (e.g., shake-flask).

-

The analytical technique employed for quantification.

-

The calculated solubility value with appropriate units and an estimation of the experimental error.

Mandatory Visualizations

References

In-Depth Technical Guide: Health and Safety for Handling 4-Butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 4-Butylbiphenyl (CAS No. 37909-95-8). The information is intended to support safe laboratory practices and risk assessment in research and development settings.

Section 1: Chemical and Physical Properties

This compound, also known as 4-n-Butylbiphenyl, is a liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 37909-95-8 | [1][2] |

| Molecular Formula | Not explicitly stated in search results | |

| Molecular Weight | Not explicitly stated in search results | |

| Physical State | Liquid | [1] |

| Appearance | No information available | [1] |

| Odor | No information available | [1] |

| Melting Point/Range | 6 - 8 °C / 42.8 - 46.4 °F | [1] |

| Boiling Point/Range | 140 - 141 °C / 284 - 285.8 °F | [1] |

| Flash Point | No information available | [1] |

Section 2: Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered a hazardous chemical.[1] No specific hazard labels are required.[1] However, it is important to note that the toxicological properties have not been fully investigated.[1] Therefore, it should be handled with the standard care afforded to all laboratory chemicals.

Section 3: Toxicology and Health Effects

There is limited toxicological data available for this compound. The Safety Data Sheet (SDS) indicates that the toxicological properties have not been fully investigated.[1] No quantitative data such as LD50 or LC50 values were found in the provided search results.

Potential Routes of Exposure:

-

Inhalation: Avoid breathing vapors or mists.[3]

-

Eye Contact: Avoid contact with eyes.[1]

-

Ingestion: Do not ingest.[3]

Section 4: Handling and Storage

Proper handling and storage procedures are crucial for maintaining a safe laboratory environment.

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][3]

-

Ensure adequate ventilation in the work area.[3]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mists.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

Section 5: Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] If needed, a particle filter is recommended.[1]

The following diagram illustrates the general workflow for selecting and using PPE in a laboratory setting.

Section 6: Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]

-

Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

-

Specific Hazards: Keep product and empty container away from heat and sources of ignition.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Accidental Release Measures:

-

Sweep up and shovel into suitable containers for disposal.[1][3]

-

Do not let the product enter drains.[1]

The following diagram outlines the logical steps to take in the event of a chemical spill.

References

An In-depth Technical Guide to Known Derivatives and Analogs of 4-Butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known derivatives and analogs of 4-butylbiphenyl (B1272922), focusing on their synthesis, physicochemical properties, and biological activities. The information is intended to serve as a valuable resource for researchers engaged in drug discovery and development, materials science, and synthetic organic chemistry. While specific data for a broad range of this compound derivatives is not extensively available in the public domain, this guide compiles relevant information on structurally related compounds to provide insights into their potential applications and structure-activity relationships.

Physicochemical Properties of this compound and Related Compounds

The physicochemical properties of this compound and its analogs are crucial for understanding their behavior in biological and chemical systems. These properties influence factors such as solubility, membrane permeability, and metabolic stability.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | LogP | Reference |

| This compound | C₁₆H₁₈ | 210.31 | 37909-95-8 | 5.9 | --INVALID-LINK-- |

| 4-tert-Butylbiphenyl | C₁₆H₁₈ | 210.31 | 1625-92-9 | 5.9 | --INVALID-LINK-- |

| 4,4'-Di-tert-butylbiphenyl | C₂₀H₂₆ | 266.42 | 1625-91-8 | 7.6 | --INVALID-LINK-- |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives and analogs often involves cross-coupling reactions to form the biphenyl (B1667301) core. The Suzuki-Miyaura cross-coupling reaction is a widely used and versatile method for this purpose, offering tolerance to a wide range of functional groups.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 4-substituted biphenyl derivatives.

Materials:

-

Aryl halide (e.g., 4-bromobutylbenzene or a derivative)

-

Arylboronic acid (e.g., phenylboronic acid or a substituted analog)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate [K₂CO₃], sodium carbonate [Na₂CO₃])

-

Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask, combine the aryl halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), and base (2.0-3.0 eq.).

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the solvent and the palladium catalyst (0.01-0.05 eq.) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) to the mixture and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biphenyl derivative.

Experimental Workflow for Synthesis and Evaluation

Caption: A general experimental workflow for the synthesis and biological evaluation of biphenyl derivatives.

Known Biological Activities of Biphenyl Analogs

While extensive quantitative data for a wide array of this compound derivatives is limited, the broader class of biphenyl compounds has been investigated for various biological activities. Structurally related compounds have shown potential as enzyme inhibitors and anticancer agents.

Enzyme Inhibition

Biphenyl derivatives have been explored as inhibitors of various enzymes. The following table summarizes the activity of some biphenyl-containing compounds.

| Compound/Analog Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| Biphenyl-based Carboxamides | Succinate Dehydrogenase (SDH) | Varies | --INVALID-LINK-- |

| N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]-thiourea analogs | Transient Receptor Potential Vanilloid 1 (TRPV1) | Varies (nM range) | --INVALID-LINK--[1] |

Anticancer Activity

Several studies have investigated the potential of biphenyl derivatives as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a common metric for their cytotoxic effects.

| Compound/Analog Class | Cell Line(s) | IC₅₀ (µM) | Reference |

| Hydroxylated biphenyl compounds | Malignant melanoma cells | 1.7 - 2.0 | --INVALID-LINK-- |

| Thiazolidine-2,4-dione-biphenyl Derivatives | Hela, PC3, HepG2, MDA-MB-231 | Moderate to good activity | --INVALID-LINK--[2] |

Signaling Pathways

Detailed information on specific signaling pathways directly modulated by this compound or its close analogs is not well-documented in publicly available literature. However, based on the observed biological activities of related biphenyl compounds as kinase inhibitors, it can be inferred that they may interfere with various signaling pathways crucial for cell proliferation, survival, and differentiation. For instance, inhibition of kinases in the EGFR or Src signaling pathways can disrupt downstream signaling cascades.

Further research is required to elucidate the precise mechanisms of action and the specific signaling pathways affected by this compound derivatives.

Illustrative Kinase Signaling Pathway

The following diagram illustrates a simplified, generic kinase signaling pathway that could potentially be modulated by biphenyl-based kinase inhibitors.

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents and functional materials. While the available data on a wide range of its specific derivatives is currently limited, the established synthetic methodologies and the observed biological activities of structurally related compounds provide a strong foundation for future research. Further exploration of the structure-activity relationships of this compound analogs is warranted to unlock their full potential in various scientific and industrial applications.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 4-Butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the thermal stability and degradation characteristics of 4-Butylbiphenyl (B1272922). While specific, experimentally determined quantitative data for this compound is limited in publicly accessible literature, this document provides a comprehensive overview based on the analysis of structurally related compounds and established principles of thermal decomposition for alkyl-substituted aromatic hydrocarbons. The information herein is intended to support research, development, and quality control activities where the thermal behavior of this compound is a critical parameter.

Core Properties of this compound

This compound is an organic compound consisting of a biphenyl (B1667301) core substituted with a butyl group. Its physical and chemical properties are influenced by both the rigid biphenyl structure and the flexible alkyl chain. A Safety Data Sheet for 4-n-Butylbiphenyl provides a melting point of 6-8 °C and a boiling point of 140-141 °C.[1]

Thermal Stability Profile

The thermal stability of this compound is expected to be primarily dictated by the strength of the chemical bonds within the butyl substituent and its attachment to the biphenyl ring. Studies on the thermal transformations of its isomer, 4-tert-butylbiphenyl, have shown that decomposition, including cracking and isomerization reactions, occurs in the temperature range of 703–763 K (430–490 °C). This suggests that the butyl group is the most likely point of thermal degradation.

Table 1: Estimated Thermal Stability of this compound

| Parameter | Estimated Value/Range | Notes |

| Melting Point | 6 - 8 °C | As reported in the Safety Data Sheet.[1] |

| Onset of Decomposition (TGA) | 350 - 400 °C | Estimated based on the stability of the C-C bonds in the butyl chain and the thermal behavior of other alkyl-substituted biphenyls. |

| 5% Weight Loss (TGA) | 380 - 420 °C | This temperature represents the initial stage of significant thermal decomposition. |

| Temperature of Maximum Decomposition Rate (DTG) | 400 - 450 °C | The peak of the derivative thermogram, indicating the point of the most rapid weight loss. |

Thermal Degradation Profile

The thermal degradation of this compound is anticipated to proceed via a free-radical mechanism, primarily involving the cleavage of the butyl side chain. Research on the pyrolysis of n-butylbenzene, a structurally similar compound, indicates that the primary degradation pathway is the homolytic cleavage of the benzylic Cα-Cβ bond. This is due to the relative weakness of this bond and the stability of the resulting benzyl-type radical.

The proposed primary degradation pathway for this compound involves the initial cleavage of the Cα-Cβ bond of the butyl group, leading to the formation of a 4-phenylbenzyl radical and a propyl radical. The propyl radical is unstable at elevated temperatures and is likely to undergo further decomposition, primarily through β-scission, to yield ethylene (B1197577) and a methyl radical. These smaller radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction and recombination, leading to a complex mixture of final degradation products.

Table 2: Predicted Primary Thermal Degradation Products of this compound

| Degradation Product | Chemical Formula | Molar Mass ( g/mol ) | Predicted Formation Pathway |

| Biphenyl | C12H10 | 154.21 | Hydrogen abstraction by the this compound radical or subsequent reactions of other fragments. |

| Toluene | C7H8 | 92.14 | Recombination of a methyl radical with a phenyl radical, or other secondary reactions. |

| Ethylbenzene | C8H10 | 106.17 | Recombination of a methyl radical with a benzyl (B1604629) radical. |

| Styrene | C8H8 | 104.15 | Dehydrogenation of ethylbenzene. |

| Propene | C3H6 | 42.08 | Isomerization and subsequent reactions of the propyl radical. |

| Ethylene | C2H4 | 28.05 | β-scission of the propyl radical. |

| Methane | CH4 | 16.04 | Hydrogen abstraction by methyl radicals. |

| Hydrogen | H2 | 2.02 | Various dehydrogenation reactions. |

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Allow the instrument to equilibrate at a starting temperature of 30 °C.

-

-

Thermal Program:

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample weight (as a percentage of the initial weight) versus temperature.

-

Determine the onset temperature of decomposition, the temperatures at which 5%, 10%, and 50% weight loss occurs, and the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent volatilization.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Equilibrate the cell at a starting temperature of -20 °C.

-

-

Thermal Program:

-

Heat the sample from -20 °C to 200 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the onset temperature and the peak temperature of any endothermic or exothermic events, such as melting.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the thermal degradation products of this compound.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Instrument Setup:

-

Pyrolyzer: Set the pyrolysis temperature to a point above the decomposition temperature determined by TGA (e.g., 500 °C).

-

GC:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: 35-550 m/z.

-

-

-

Analysis:

-

Initiate the pyrolysis, which will rapidly heat the sample and introduce the degradation products into the GC-MS system.

-

Identify the separated degradation products by comparing their mass spectra to a spectral library (e.g., NIST).

-

Visualizations

Proposed Thermal Degradation Pathway of this compound

Caption: Proposed primary thermal degradation pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

References

An In-depth Technical Guide to 4-Butylbiphenyl: Historical Context and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbiphenyl (B1272922) is a biphenyl (B1667301) derivative characterized by a butyl group attached to one of the phenyl rings at the para position. Biphenyl and its alkylated derivatives have been of significant interest to the scientific community for over a century due to their diverse applications, ranging from heat transfer agents and dye carriers to their role as key structural motifs in liquid crystals and pharmaceutical compounds. This technical guide provides a comprehensive overview of the historical context surrounding the discovery and synthesis of this compound, detailed experimental protocols for its preparation, and a summary of its physicochemical properties.

Historical Context and Discovery

The precise historical moment of the first synthesis of 4-n-butylbiphenyl is not prominently documented in readily available literature. However, its discovery can be situated within the broader history of biphenyl chemistry, which saw significant advancements in the late 19th and early 20th centuries. Early methods for the formation of the biphenyl core laid the groundwork for the synthesis of its numerous derivatives.

Key historical synthetic methodologies that would have enabled the preparation of this compound include:

-

Wurtz-Fittig Reaction (ca. 1862): This reaction, an extension of the Wurtz reaction, involved the coupling of an aryl halide with an alkyl halide in the presence of sodium metal. While conceptually applicable, this method often suffered from low yields and the formation of numerous side products.[1]

-

Gomberg-Bachmann Reaction (1924): This reaction provided a more direct route to unsymmetrical biaryls.[2][3] It involves the base-induced coupling of an aromatic diazonium salt with another aromatic compound.[2][3] The synthesis of this compound via this method would involve the diazotization of 4-butylaniline (B89568) and its subsequent reaction with benzene (B151609).

-

Friedel-Crafts Alkylation (1877): This versatile reaction allows for the alkylation of aromatic rings.[4][5] The direct alkylation of biphenyl with a butylating agent (e.g., 1-chlorobutane (B31608) or butene) in the presence of a Lewis acid catalyst like aluminum chloride or ferric chloride would be a plausible, though potentially challenging, route due to the possibility of polysubstitution and rearrangement of the alkyl group.[4][6]

The development of liquid crystals in the latter half of the 20th century spurred further interest in alkylated biphenyls, as these compounds often exhibit the necessary mesophasic properties.[7][8]

Physicochemical Properties

The following tables summarize the key physicochemical and spectral properties of this compound and its related isomers.

Table 1: Physicochemical Properties of Butylbiphenyl Isomers

| Property | 4-n-Butylbiphenyl | 4-sec-Butylbiphenyl | 4-tert-Butylbiphenyl |

| CAS Number | 37909-95-8 | 16236-40-1 | 1625-92-9 |

| Molecular Formula | C₁₆H₁₈ | C₁₆H₁₈ | C₁₆H₁₈ |

| Molecular Weight | 210.31 g/mol | 210.31 g/mol | 210.31 g/mol |

| Appearance | - | - | White to pale yellow crystals or powder |

| Melting Point | - | - | 126-130 °C |

| Boiling Point | - | - | 190-192 °C at 13 mmHg |

Data sourced from PubChem and commercial supplier information.[9][10] Data for 4-n-butylbiphenyl is less commonly reported.

Table 2: Spectroscopic Data for 4-tert-Butylbiphenyl

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons and aromatic protons. |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, as well as for the aromatic carbons. |

| Mass Spectrometry (GC-MS) | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

| IR Spectroscopy | Absorption bands characteristic of aromatic C-H stretching and bending, and C-C stretching vibrations. |

| UV-Vis Spectroscopy | Absorption maxima in the ultraviolet region typical for substituted biphenyls. |

Spectral data is available through public databases such as PubChem and SpectraBase.[9]

Experimental Protocols

Historical Synthesis Approach: Gomberg-Bachmann Reaction

This method represents a classical approach to forming unsymmetrical biphenyls.

Reaction Principle: The reaction proceeds through the generation of an aryl radical from a diazonium salt, which then attacks another aromatic ring.

Caption: General workflow of the Gomberg-Bachmann reaction for this compound synthesis.

Experimental Protocol (Representative):

-

Diazotization of 4-Butylaniline:

-

Dissolve 4-butylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 15-20 minutes after the addition is complete to ensure the full formation of the 4-butyldiazonium chloride solution.

-

-

Coupling Reaction:

-

In a separate, larger flask equipped with a mechanical stirrer, place a large excess of benzene.

-

Slowly add the cold diazonium salt solution to the benzene with vigorous stirring.

-

Gradually add a solution of sodium hydroxide (B78521) to promote the coupling reaction.

-

-

Work-up and Purification:

-

After the reaction is complete, separate the benzene layer.

-

Wash the benzene layer with water and then with a dilute acid solution to remove any unreacted bases.

-

Dry the benzene layer over anhydrous sodium sulfate.

-

Remove the excess benzene by distillation.

-

The crude this compound can be purified by fractional distillation or recrystallization.

-

Note: The Gomberg-Bachmann reaction is known for its modest yields due to the formation of various side products.[2]

Modern Synthesis Approach: Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a highly efficient and versatile modern method for the synthesis of biaryls.

Reaction Principle: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron compound and reductive elimination to yield the biphenyl product.

Caption: A possible synthetic route to this compound using Suzuki-Miyaura coupling.

Experimental Protocol (Representative):

-

Materials:

-

4-Butylphenylboronic acid (or its ester derivative)

-

Bromobenzene (or another suitable aryl halide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

-

-

Procedure:

-

To a reaction flask, add 4-butylphenylboronic acid, bromobenzene, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.

-

Add the degassed solvent(s).

-

Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Biological Activity and Toxicology

Specific toxicological data and studies on the biological activity of 4-n-butylbiphenyl are limited in the public domain. However, the toxicology of biphenyl and some of its derivatives has been studied. Biphenyl itself can cause renal and liver toxicity in animal studies.[6] Its metabolites, particularly hydroxylated biphenyls, are thought to play a role in its toxicity and potential genotoxicity.[6]

A case report has documented an instance of accidental intoxication by a substituted butylbiphenyl derivative, 3,4',5,6'-tetra-tert-butylbiphenyl-2,3'-diol, which caused prolonged nausea and vomiting without significant organ damage.[11] This suggests that substituted butylbiphenyls can have biological effects, although the toxicity profile will depend on the specific substitution pattern.

The biological effects of some alkylated phenols, which share structural similarities with hydroxylated biphenyls, have been investigated. For instance, 2,4-di-tert-butylphenol (B135424) has been reported to exhibit antioxidant, anti-inflammatory, and antimicrobial properties.

Given the limited specific data for this compound, any handling or use of this compound should be conducted with appropriate safety precautions, assuming potential for toxicity based on the broader class of biphenyl compounds.

Conclusion

This compound is a compound with a rich historical context rooted in the development of fundamental organic reactions. While its initial discovery is not clearly chronicled, its synthesis is achievable through both classical methods like the Gomberg-Bachmann reaction and modern, highly efficient techniques such as the Suzuki-Miyaura coupling. The physicochemical properties of its isomers have been characterized, though more data on the n-butyl derivative would be beneficial. The biological activity of this compound remains an area for further investigation, with current understanding largely extrapolated from studies on the parent biphenyl molecule and other derivatives. This guide provides a foundational resource for researchers and professionals working with or interested in the synthesis and properties of this compound.

References

- 1. Rare case of alimentary butylbiphenyl intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 4. ivypanda.com [ivypanda.com]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p’-cyano-biphenyl [scirp.org]

- 8. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 9. 4-tert-Butylbiphenyl | C16H18 | CID 137120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4,4′-二叔丁基联苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

An In-depth Technical Guide to the Applications of 4-Butylbiphenyl in Material Science

Introduction

4-Butylbiphenyl (B1272922) and its derivatives represent a versatile class of organic compounds that have found significant applications in various domains of material science. The unique combination of a rigid biphenyl (B1667301) core and a flexible butyl chain imparts these molecules with desirable properties for the development of advanced materials. This technical guide provides a comprehensive overview of the role of this compound in the formulation of liquid crystals, the synthesis of high-performance polymers, and the fabrication of organic electronic devices. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the potential of these materials.

Liquid Crystals

Derivatives of this compound, particularly 4-alkyl-4'-cyanobiphenyls, are fundamental components in the formulation of liquid crystal displays (LCDs). The elongated molecular structure and the presence of a polar cyano group contribute to the formation of stable nematic and smectic mesophases over a wide temperature range.

The length of the alkyl chain in 4-alkyl-4'-cyanobiphenyls significantly influences their mesomorphic behavior and physical properties. The butyl derivative, 4-butyl-4'-cyanobiphenyl (4CB), and its longer-chain analogs are well-studied examples.

| Compound | Abbreviation | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) | Dielectric Anisotropy (Δε) | Birefringence (Δn) |

| 4-Pentyl-4'-cyanobiphenyl | 5CB | 22.5 | 35.0 | +11.5 | 0.18 |

| 4-Hexyl-4'-cyanobiphenyl | 6CB | 14.5 | 29.0 | +10.0 | 0.16 |

| 4-Heptyl-4'-cyanobiphenyl | 7CB | 30.0 | 42.8 | +9.5 | 0.15 |

| 4-Octyl-4'-cyanobiphenyl | 8CB | 21.5 | 40.5 | +8.5 | 0.14 |

Note: The properties listed are typical values and can vary slightly depending on the measurement conditions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, including 4-alkyl-4'-cyanobiphenyls.[1]

Materials:

-

4-Bromotoluene (or other 4-bromoalkylbenzene)

-

4-Cyanophenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

Procedure:

-

In a round-bottom flask, combine 4-bromoalkylbenzene (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, such as a mixture of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Add degassed toluene and deionized water to the flask.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 4-alkyl-4'-cyanobiphenyl.

High-Performance Polymers

4-Vinylbiphenyl (B1584822), a derivative of this compound, serves as a valuable monomer for the synthesis of high-performance polymers. The resulting poly(4-vinylbiphenyl) exhibits excellent thermal stability and mechanical strength due to the rigid biphenyl units in its backbone.[2]

Poly(4-vinylbiphenyl) possesses a high glass transition temperature (Tg), making it suitable for applications requiring dimensional stability at elevated temperatures.

| Property | Value |

| Glass Transition Temperature (Tg) | ~138 °C |

| Molecular Weight (Mw) | Typically > 100,000 g/mol |

| Solubility | Soluble in organic solvents like THF, toluene |

Note: The properties can vary depending on the molecular weight and polydispersity of the polymer.

Free radical polymerization is a common method for synthesizing poly(4-vinylbiphenyl).[3]

Materials:

-

4-Vinylbiphenyl (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

Procedure:

-

Dissolve 4-vinylbiphenyl and AIBN in toluene in a reaction vessel. The monomer to initiator ratio will determine the final molecular weight.

-

Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture to 60-80 °C under an inert atmosphere (e.g., nitrogen) to initiate the polymerization.

-

Allow the reaction to proceed for a specified time (e.g., 24 hours).

-

Terminate the polymerization by cooling the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the polymer under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.

Organic Electronics

The biphenyl moiety is a common building block in organic semiconductors used in devices such as Organic Light-Emitting Diodes (OLEDs). The introduction of a butyl group can enhance the solubility and film-forming properties of these materials without significantly compromising their electronic characteristics. Butylphenyl-substituted compounds are often employed in the hole-transporting layer (HTL) of OLEDs to facilitate the efficient injection and transport of positive charge carriers.

Materials incorporating the 4-butylphenyl group can be designed to have appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from the anode. The butyl group can also improve the morphological stability of the thin films, which is crucial for the long-term performance of OLED devices.

The inclusion of butylphenyl-substituted materials in the HTL can lead to enhanced device performance.

| Device Structure | Host Material | Dopant | HTL Material | Current Efficiency (cd/A) | External Quantum Efficiency (%) |

| ITO/HTL/EML/ETL/LiF/Al | CBP | Ir(ppy)₃ | NPB | ~50-60 | ~15-18 |

| ITO/HTL/EML/ETL/LiF/Al | CBP | Ir(ppy)₃ | Poly-TPD (with butylphenyl groups) | ~51.6 | ~14.6 |

Note: CBP = 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl; Ir(ppy)₃ = Tris(2-phenylpyridine)iridium(III); NPB = N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine; Poly-TPD = Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine. Performance data is illustrative and depends on the specific device architecture.[4]

The fabrication of an OLED device involves the sequential deposition of several thin organic and inorganic layers onto a transparent conductive substrate.

This compound and its derivatives are valuable components in the toolkit of material scientists. Their incorporation into liquid crystals, polymers, and organic electronic materials allows for the fine-tuning of physical and electronic properties to meet the demands of advanced applications. The synthetic versatility of the biphenyl core, combined with the processability enhancements offered by the butyl group, ensures that these compounds will continue to be an active area of research and development for the foreseeable future. This guide has provided an overview of their key applications, along with fundamental data and experimental protocols to aid researchers in this exciting field.

References

4-Butylbiphenyl: A Versatile Precursor in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbiphenyl (B1272922) is a key intermediate in organic synthesis, valued for its biphenyl (B1667301) core structure combined with a flexible butyl chain. This unique combination allows for its use as a precursor in the synthesis of a wide array of more complex molecules with applications in materials science, particularly in the development of liquid crystals, as well as in the pharmaceutical industry for the creation of novel therapeutic agents. The biphenyl moiety provides a rigid, aromatic scaffold that can be further functionalized, while the butyl group can influence physical properties such as solubility and melting point, and can also be a site for further chemical modification. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and quantitative data.

Core Synthetic Transformations

This compound can undergo a variety of chemical transformations, primarily through electrophilic aromatic substitution on the biphenyl rings and reactions involving the butyl group. The electron-donating nature of the alkyl group generally directs electrophilic attack to the ortho and para positions of the substituted ring. However, due to steric hindrance from the butyl group, substitution at the para' position on the unsubstituted ring is also a significant consideration.

Friedel-Crafts Reactions

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, allowing for the introduction of alkyl and acyl groups onto the biphenyl scaffold. These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Further alkylation of this compound can be achieved, although controlling the position and degree of substitution can be challenging due to the activating nature of the alkyl groups, which can lead to polyalkylation.[1] A common example in the literature is the synthesis of 4,4'-di-tert-butylbiphenyl (B167987) from biphenyl, which provides a well-documented protocol that can be adapted for other alkylating agents with this compound.[2][3][4]

Table 1: Quantitative Data for a Representative Friedel-Crafts Alkylation

| Product | Starting Material | Alkylating Agent | Catalyst | Solvent | Yield | Reference |

| 4,4'-Di-tert-butylbiphenyl | Biphenyl | tert-Butyl chloride | Anhydrous Ferric Chloride | Dichloromethane | 70% | [2] |

| 4,4'-Di-tert-butylbiphenyl | Biphenyl | tert-Butyl chloride | Aluminum foil (activated) | Dichloromethane | 62% | [3] |

Experimental Protocol: Synthesis of 4,4'-Di-tert-butylbiphenyl (Representative Alkylation) [2][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve biphenyl in dichloromethane.

-

Catalyst Addition: Add anhydrous ferric chloride to the stirred solution.

-

Reagent Addition: Slowly add tert-butyl chloride to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for approximately one hour. The evolution of HCl gas should be observed.

-

Workup: After cooling, pour the reaction mixture into a separatory funnel. Wash the organic layer sequentially with 10% hydrochloric acid and water.

-

Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from ethanol.

Logical Workflow for Friedel-Crafts Alkylation

Caption: Workflow for a typical Friedel-Crafts alkylation.

The introduction of an acyl group via Friedel-Crafts acylation is a valuable transformation for producing ketone derivatives, which are versatile intermediates for further synthetic modifications.[5][6] The reaction of biphenyl with acylating agents like acetic anhydride (B1165640) in the presence of a Lewis acid is a well-established procedure.[5] The resulting acetylbiphenyl can be a precursor to various pharmaceuticals.

Table 2: Quantitative Data for a Representative Friedel-Crafts Acylation

| Product | Starting Material | Acylating Agent | Catalyst | Solvent | Yield | Reference |

| 4-Acetylbiphenyl | Biphenyl | Acetic Anhydride | FeCl₃·6H₂O | Ionic Liquid | 65-94% | [6] |

| 4-Phenylbenzoyl-propionic acid | Biphenyl | Succinic Anhydride | AlCl₃ | Dichloromethane | High | [5] |

Experimental Protocol: Synthesis of 4-Acetylbiphenyl (Representative Acylation) [6]

-

Reaction Setup: In a reaction vessel, combine the benzene (B151609) derivative (e.g., biphenyl), the acylating agent (e.g., acetic anhydride), and the Lewis acid catalyst (e.g., FeCl₃·6H₂O) in an appropriate solvent, such as an ionic liquid.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60°C) and stir until the starting material is fully consumed, as monitored by GC-MS.

-

Workup and Purification: The workup procedure will depend on the solvent system used. For ionic liquids, extraction with an organic solvent followed by washing and drying is typical. The product can then be purified by chromatography or recrystallization.

Logical Pathway for Friedel-Crafts Acylation

Caption: General pathway for Friedel-Crafts acylation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7][8] To utilize this compound in a Suzuki coupling, it must first be converted into a suitable organoboron derivative, typically a boronic acid or a boronic ester. This is usually achieved by halogenating this compound and then reacting the resulting aryl halide with a boron-containing reagent. Alternatively, 4-butylphenylboronic acid can be directly coupled with an aryl halide.[9][10][11]

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

| 4-Bromoacetophenone | 4-Butylphenylboronic acid | Pd(II) complex | KOH | IPA-water | Moderate | [9] |

| Aryl bromide | (4-(Butylsulfinyl)phenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/Water | N/A | [11] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [11]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide, the organoboron reagent (in a slight excess), and the base.

-

Catalyst Addition: Add the palladium catalyst and any necessary ligands.

-

Solvent Addition: Add the degassed solvent(s).

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring to the appropriate temperature (typically 80-100°C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Nitration

Nitration of this compound, an electrophilic aromatic substitution, is expected to introduce a nitro group (-NO₂) onto the aromatic rings. The butyl group is an activating, ortho,para-directing group. Therefore, nitration is likely to occur at the positions ortho to the butyl group and at the para' position of the unsubstituted ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[12][13]

Experimental Protocol: General Procedure for Aromatic Nitration [13]

-

Acid Mixture Preparation: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid.

-

Substrate Addition: Gradually add this compound to the cooled acid mixture while maintaining a low temperature.

-

Reaction Conditions: Allow the reaction to proceed at a controlled temperature, often with continued cooling, followed by stirring at room temperature.

-

Workup: Pour the reaction mixture over ice and extract the product with a suitable organic solvent. Wash the organic layer with water and a dilute base solution to remove residual acid.

-

Purification: Dry the organic layer, remove the solvent, and purify the product, typically by recrystallization or chromatography.

Halogenation

Halogenation of this compound can be achieved through electrophilic aromatic substitution using elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). The positions of substitution are governed by the directing effects of the butyl group, favoring the ortho and para' positions.

Applications in Materials Science and Drug Development

Liquid Crystals

Biphenyl derivatives are fundamental components in the design of liquid crystals due to their rigid, rod-like structure.[14][15][16][17][18] The introduction of a butyl chain, as in this compound, provides the necessary flexibility to the molecule, which is crucial for the formation of mesophases. Further functionalization of this compound allows for the synthesis of a wide variety of liquid crystalline materials with tailored properties for applications in displays and other optical devices.

Drug Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[19][20] Biphenyl derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. This compound serves as a valuable starting material for the synthesis of novel drug candidates, where the biphenyl core can interact with biological targets and the butyl group can be modified to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion